molecular formula C10H14O4 B1257836 (Carbamoylamino)peroxyurea

(Carbamoylamino)peroxyurea

Cat. No.: B1257836
M. Wt: 198.22 g/mol
InChI Key: BZUFKMXELVWQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Description (Carbamoylamino)peroxyurea is a high-purity chemical reagent intended for research applications. As a specialized peroxyurea derivative, it holds potential for investigation in areas including organic synthesis, where it may act as an oxidizing agent, and in biochemical studies, where its reactivity could be utilized to probe specific pathways. Researchers can leverage this compound to explore novel reaction mechanisms or develop new experimental methodologies. Safety and Handling: This chemical requires careful handling and appropriate storage conditions to maintain its stability and reactivity. Please consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information prior to use. Usage Note: (Carbamoylamino)peroxyurea is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any form of human or animal use.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-but-3-enoyloxyethyl but-3-enoate

InChI

InChI=1S/C10H14O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-4H,1-2,5-8H2

InChI Key

BZUFKMXELVWQIR-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)OCCOC(=O)CC=C

Synonyms

CR 39
CR-39
CR39
poly(diethylene glycol diallyl carbonate)

Origin of Product

United States

Q & A

Q. How can researchers enhance reproducibility when reporting synthetic protocols?

  • Methodological Answer : Include detailed Experimental Section subsections:
  • Synthesis : Molar ratios, reaction time/temperature, and purification steps (e.g., recrystallization solvents).
  • Characterization : Full spectral data (¹H/¹³C NMR, HRMS) and chromatograms (HPLC/GC) with baseline resolution.
  • Raw data deposition : Share via repositories like Zenodo or ChemRxiv .

Q. Tables for Reference

Key Parameter Recommended Method Validation Criteria
PurityHPLC-UV (C18 column, 210 nm)≥95% peak area, no co-eluting impurities
Stability (pH 7.4, 37°C)LC-MS/MS with deuterated standards<5% degradation over 24 hours
MutagenicityAmes test (OECD 471)≤2-fold increase in revertant colonies

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